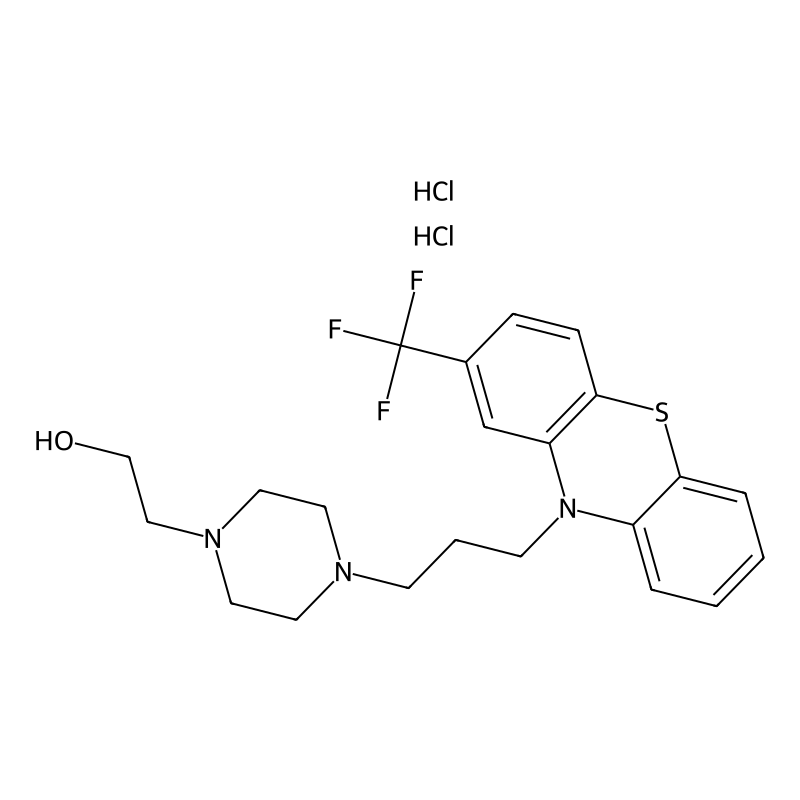

Fluphenazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Approved Use:

Fluphenazine hydrochloride is primarily used in clinical settings to manage psychosis associated with schizophrenia and related disorders National Library of Medicine, "[Fluphenazine - StatPearls - NCBI Bookshelf: "]. However, its application in scientific research extends beyond this established use.

Potential Anticancer Properties:

Research suggests that fluphenazine hydrochloride might possess anticancer properties. Studies have shown its ability to:

- Inhibit the growth and migration of cancer cells in various types, including triple-negative breast cancer and melanoma National Institutes of Health, "[Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC - NCBI: "]

- Induce cell death (apoptosis) in cancer cells National Institutes of Health, "[Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC - NCBI: "]

- Suppress metastasis, the spread of cancer cells to other parts of the body National Institutes of Health, "[Repositioning antipsychotic fluphenazine hydrochloride for treating triple negative breast cancer with brain metastases and lung metastases - NCBI: "]

These findings are promising, but further research is needed to fully understand the mechanisms of action and potential therapeutic applications of fluphenazine hydrochloride in cancer treatment.

Other Areas of Investigation:

Fluphenazine hydrochloride is also being investigated for its potential role in managing other conditions, including:

Fluphenazine hydrochloride is a typical antipsychotic medication belonging to the phenothiazine class. It is primarily utilized in the treatment of various psychotic disorders, including schizophrenia. The compound's chemical structure is represented by the formula C22H26F3N3OS·2ClH, indicating the presence of trifluoromethyl and piperazine groups, which contribute to its pharmacological activity. Fluphenazine acts mainly by blocking dopamine D2 receptors in the brain, thereby modulating dopaminergic transmission, which is often dysregulated in psychotic conditions .

Fluphenazine acts as a dopamine D2 receptor antagonist. It binds competitively to dopamine receptors in the brain, blocking the action of dopamine. Dopamine is a neurotransmitter involved in regulating mood, movement, cognition, and reward. By blocking dopamine D2 receptors, fluphenazine helps to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions [].

- Alkylation: The piperazine ring can undergo alkylation, affecting its pharmacological properties.

- Hydrolysis: In aqueous solutions, fluphenazine can hydrolyze, particularly under acidic conditions, leading to the formation of less active metabolites.

- Oxidation: The sulfur atom in the phenothiazine structure may undergo oxidation, which could influence the drug's stability and activity.

These reactions are crucial for understanding the drug's stability and efficacy in therapeutic applications .

Fluphenazine exhibits significant biological activity through its antagonistic effects on various neurotransmitter receptors:

- Dopamine Receptors: It primarily blocks postsynaptic mesolimbic dopaminergic D2 receptors, which plays a central role in its antipsychotic effects .

- Adrenergic Receptors: Fluphenazine also interacts with alpha-1 adrenergic receptors, contributing to its side effect profile, including potential hypotension.

- Histaminergic and Muscarinic Receptors: The drug has some affinity for histaminergic H1 and muscarinic M1 receptors, which can lead to sedation and anticholinergic side effects respectively .

The synthesis of fluphenazine hydrochloride typically involves several key steps:

- Formation of the Phenothiazine Core: The synthesis begins with the formation of a phenothiazine backbone through a series of condensation reactions involving 2-chloroaniline and a sulfur-containing compound.

- Introduction of the Piperazine Side Chain: The piperazine moiety is introduced by reacting an appropriate piperazine derivative with the phenothiazine precursor.

- Trifluoromethylation: A trifluoromethyl group is added using reagents such as trifluoromethyl iodide or other fluorinating agents under controlled conditions.

- Hydrochloride Salt Formation: Finally, fluphenazine is converted into its hydrochloride salt form by reacting it with hydrochloric acid to enhance solubility and stability .

These methods ensure high purity and yield of fluphenazine hydrochloride suitable for clinical use.

Fluphenazine hydrochloride is primarily indicated for:

- Management of Schizophrenia: It helps alleviate symptoms such as hallucinations and delusions.

- Treatment of Other Psychotic Disorders: This includes bipolar disorder and severe behavioral problems associated with other mental health conditions.

- Long-term Management: Fluphenazine decanoate, an injectable formulation, provides extended-release options for patients requiring consistent therapeutic levels over time .

Additionally, it may be used off-label for other psychiatric conditions as deemed appropriate by healthcare providers.

Fluphenazine hydrochloride exhibits interactions with various substances that can affect its efficacy and safety:

- CNS Depressants: Co-administration with alcohol or sedatives may enhance sedation and respiratory depression.

- Antihypertensives: The hypotensive effects can be potentiated when used alongside blood pressure-lowering medications.

- Other Antipsychotics: Concomitant use with other antipsychotics can increase the risk of extrapyramidal symptoms due to additive dopaminergic blockade .

Clinical monitoring is advised when initiating or adjusting dosages in patients taking fluphenazine alongside these agents.

Similar Compounds

Fluphenazine shares structural and functional similarities with several other antipsychotic medications. Key comparisons include:

| Compound Name | Chemical Class | Unique Features |

|---|---|---|

| Chlorpromazine | Phenothiazine | First-generation antipsychotic; broader receptor activity. |

| Haloperidol | Butyrophenone | More potent dopamine receptor antagonist; lower sedation profile. |

| Thioridazine | Phenothiazine | Notable for its sedative properties; higher risk of cardiac side effects. |

| Perphenazine | Phenothiazine | Intermediate potency; effective for acute psychosis management. |

Fluphenazine's unique trifluoromethyl group enhances its potency relative to other phenothiazines while maintaining a relatively lower sedative effect compared to chlorpromazine . This specificity in receptor binding contributes to its therapeutic profile and side effect management.

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (67.69%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (30.77%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (16.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (15.38%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (15.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (15.38%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H360 (73.85%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (15.38%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H370 (15.38%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (15.38%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard